molecular formula C12H16ClN3OS B1404915 3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1573547-96-2

3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1404915
CAS No.: 1573547-96-2
M. Wt: 285.79 g/mol
InChI Key: VTUIDGNVGVXTHI-UHFFFAOYSA-N
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Description

3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3OS and its molecular weight is 285.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is involved in complex chemical reactions and synthesis processes. For instance, Jäger et al. (2002) investigated the reaction of related compounds, which resulted in the formation of various products, highlighting the compound's utility in chemical synthesis and the study of reaction mechanisms (Jäger, Laggner, Mereiter, & Holzer, 2002). Chennakrishnareddy et al. (2011) demonstrated the synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles, showing the versatility of such compounds in creating diverse chemical structures (Chennakrishnareddy, Hazra Debasis, Rapai Jayan, & Manjunatha, 2011).

Pharmaceutical Research

In the pharmaceutical field, these compounds have been explored for their potential anticancer properties. Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives that demonstrated good to moderate anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019). Similarly, Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing an oxadiazole nucleus and evaluated them as anticancer agents, showing significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

Safety and Process Development

Likhite et al. (2016) focused on a safe and scalable synthesis of a related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting the importance of process safety in chemical manufacturing (Likhite, Lakshminarasimhan, Rao, Shekarappa, Sidar, Subramanian, Fraunhoffer, Leung, & Vaidyanathan, 2016).

Molecular Docking and Biological Screening

Basra et al. (2019) conducted molecular docking studies and biological evaluations of oxadiazole derivatives, indicating their potential in developing anti-inflammatory pharmaceutical products (Basra, Batool, Farhat, Tajammal, Khan, Majid, Naeem, Munawar, Zia-ur-Rahman, & Mehr-un-nisa, 2019).

Properties

IUPAC Name

3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c1-17-8-7-10(13)12-14-11(15-16-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUIDGNVGVXTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 6
3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

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